Product packaging for 19-Hydroxyprogesterone(Cat. No.:CAS No. 596-63-4)

19-Hydroxyprogesterone

Cat. No.: B1210570
CAS No.: 596-63-4
M. Wt: 330.5 g/mol
InChI Key: FIHWBGCIKMXLBI-NXMWLWCLSA-N
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Description

Contextualization of 19-Hydroxyprogesterone within Steroid Metabolism

This compound is a naturally occurring metabolite of progesterone (B1679170). In the landscape of steroid biosynthesis, it serves as a crucial intermediate. One of the notable pathways involving this compound occurs in the human placenta, where progesterone is converted into this compound. This product is subsequently a precursor for the synthesis of 19-norprogesterone (B1209251).

The metabolic journey does not necessarily end there. Further conversions by enzymes in extra-adrenal tissues can lead to the formation of other potent mineralocorticoids. The direct enzymatic hydroxylation of progesterone at the C-19 position is a challenging biochemical step. However, it has been observed in various microorganisms, particularly filamentous fungi, which utilize cytochrome P450 enzymes to carry out this transformation. researchgate.netasm.org This microbial metabolic capability is a significant area of research for the biotechnological production of C-19 hydroxylated steroids. researchgate.net

Below is a simplified representation of a key metabolic pathway involving this compound.

Historical Perspectives on the Discovery and Early Research of this compound

Research into hydroxylated derivatives of progesterone gained significant momentum in the mid-20th century. The synthesis of related compounds, such as 17α-hydroxyprogesterone caproate, was first achieved in 1953. wikipedia.org The first documented synthesis of this compound appeared in the scientific literature in 1954, in a study focused on producing it and 19-hydroxy-11-desoxycorticosterone. acs.org

Structural Significance of the C-19 Hydroxyl Group in Pregnane (B1235032) Derivatives

The introduction of a hydroxyl group at the C-19 position of a pregnane steroid like progesterone is of considerable structural and chemical significance. The C-19 carbon is part of an angular methyl group, which is typically chemically unreactive. Direct, selective hydroxylation of this position through traditional chemical methods is extremely challenging. researchgate.net This has led researchers to explore biocatalytic approaches, using enzymes that can perform this specific C-H activation with high precision. researchgate.net

The presence of the C-19 hydroxyl group provides a reactive "handle" on the steroid nucleus, opening up avenues for a wide range of chemical modifications. This functional group is a key starting point for the synthesis of numerous other steroid derivatives with potential biological activities. For example, the hydroxyl group can be oxidized to form 19-aldehyde or 19-carboxylic acid derivatives, which are themselves important intermediates for other bioactive compounds. tandfonline.com

Furthermore, the 19-hydroxy group is a critical precursor in the synthesis of more complex steroidal structures, such as bridged steroids and 19-norsteroids (steroids lacking the C-19 carbon). acs.org The ability to use this compound as a starting material has been instrumental in creating novel compounds for research.

The table below summarizes some of the key synthetic applications of the C-19 hydroxyl group.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H30O3 B1210570 19-Hydroxyprogesterone CAS No. 596-63-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(8S,9S,10S,13S,14S,17S)-17-acetyl-10-(hydroxymethyl)-13-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O3/c1-13(23)17-5-6-18-16-4-3-14-11-15(24)7-10-21(14,12-22)19(16)8-9-20(17,18)2/h11,16-19,22H,3-10,12H2,1-2H3/t16-,17+,18-,19-,20+,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIHWBGCIKMXLBI-NXMWLWCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20975004
Record name 19-Hydroxypregn-4-ene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20975004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

596-63-4
Record name 19-Hydroxyprogesterone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000596634
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 19-Hydroxypregn-4-ene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20975004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Synthesis and Derivatization of 19 Hydroxyprogesterone

Established Synthetic Pathways for 19-Hydroxyprogesterone

The synthesis of this compound has been accomplished through multi-step processes, with a recently reported method achieving a total yield of 34.5% over seven steps. tandfonline.comnih.gov This represents a significant improvement over previously reported processes, which had a total yield of approximately 11.0%. nih.gov Established pathways often commence from readily available steroid precursors, such as pregnenolone. tandfonline.com

Alternative Synthetic Methodologies for this compound

While epoxide-mediated routes are well-established, research into alternative synthetic methodologies is ongoing. These efforts are driven by the desire for more efficient and direct methods for C-19 hydroxylation. Chemical approaches to C-19 hydroxylation have included methods like the Norrish-type II photoreaction and oxidative fragmentation for steroids containing a C11 carbonyl group. researchgate.net Additionally, remote C-H hydroxylation has been achieved using oxygen radicals under Barton's nitrite ester photocleavage or Suárez-type conditions. researchgate.net However, these methods often require pre-functionalization at specific positions and involve strict reaction conditions, which can lead to low synthetic efficiency. researchgate.net

Biocatalytic approaches have emerged as a promising alternative. researchgate.netresearchgate.net Certain filamentous fungi have been shown to hydroxylate the steroidal C-19 position. researchgate.netnih.gov For instance, the use of specific enzymes, such as cytochrome P450, has enabled the direct hydroxylation of steroids at the C-19 position. researchgate.net This biocatalytic method has been used to achieve a unified synthesis of six C-19 hydroxylated pregnanes in just 4 to 9 steps. researchgate.net

Strategies for Stereoselective Hydroxylation at C-19

Achieving stereoselectivity in the hydroxylation of the C-19 position is a critical challenge in steroid synthesis. The stereochemistry at this position can significantly impact the biological activity of the resulting molecule. Strategies to control stereoselectivity often rely on directing groups within the steroid molecule. For example, the C-19 hydroxyl group in one intermediate was shown to direct the selective β-face epoxidation of a nearby double bond, resulting in a single diastereomer. nih.gov

Furthermore, enzymatic and microbial systems often exhibit high regio- and stereoselectivity. nih.gov While the search results provide examples of regio- and stereospecific hydroxylation at other positions of the steroid nucleus, such as 16α, the principles of using enzymes to achieve specific stereochemical outcomes are broadly applicable. nih.gov The development of engineered enzymes and the screening of microbial strains continue to be important strategies for achieving stereoselective C-19 hydroxylation. nih.govnih.gov

Synthesis of Deuterium-Labeled this compound Analogues for Research Applications

Deuterium-labeled steroids are invaluable tools in metabolic and biosynthetic studies, serving as internal standards for mass spectrometry-based quantification. The synthesis of these labeled analogs requires precise chemical strategies to introduce deuterium at specific, stable positions.

While a specific, detailed synthesis for [19-²H₂]-19-Hydroxyprogesterone is not extensively documented in readily available literature, its preparation can be conceptualized based on established methods for deuterium labeling of the C19 methyl group. A plausible route would involve the synthesis of a steroid intermediate where the C19 group is a di-deuterated methyl group (¹⁹-CD₂H).

A general approach to preparing C19 deuterium-labeled steroids has been described, which could be adapted for this purpose. Such a synthesis is designed to be efficient, avoiding complex chromatographic separations and allowing for the preparation of significant quantities of the labeled material. nih.gov The deuterium label at the C19 angular methyl group is chemically stable and does not undergo exchange under normal physiological or analytical conditions. nih.gov This stability is crucial for its use in metabolic studies.

A unified total synthesis route has been developed for preparing 19-trideuterated steroids, including analogs of testosterone (B1683101), androstenedione, and progesterone (B1679170). wustl.edulatrobe.edu.aunih.gov This method provides a versatile platform for introducing a trideuterated methyl group at the C19 position.

The synthesis for 19-trideuterated steroids utilizes a non-deuterated Hajos-Parrish ketone as a key building block. latrobe.edu.aunih.gov The trideuterated methyl group (CD₃) is incorporated at a later stage of the synthetic sequence using trideuterated methyl iodide (CD₃I). latrobe.edu.aunih.gov This approach allows for the efficient and specific placement of the deuterium label. Furthermore, by using CD₃I at different stages of the synthesis, it is also possible to prepare 18,19-hexadeuterated steroids. latrobe.edu.aunih.gov These deuterated steroids are instrumental for research into steroid biosynthesis and metabolism. latrobe.edu.aunih.gov

Table 1: Key Reagents in the Synthesis of Deuterium-Labeled Steroids

Reagent/IntermediateRole in Synthesis
Hajos-Parrish ketoneA key chiral building block in the total synthesis of steroids.
Trideuterated methyl iodide (CD₃I)Source of the trideuterated methyl group for labeling at the C19 position.

Chemical Modifications and Derivatives of this compound

This compound serves as a versatile intermediate for the synthesis of a variety of modified steroids, including the important class of 19-nor steroids, as well as oxidized derivatives and other bioactive analogs.

The removal of the C19 methyl group to form 19-nor steroids is a significant transformation that often leads to compounds with enhanced biological activity. wikipedia.orgnih.gov A key method for this conversion involves the use of 19-hydroxy-3-keto-Δ⁴-steroid intermediates, such as this compound.

This process can be achieved by reacting the 19-hydroxy steroid with a secondary amine, such as pyrrolidine, piperidine, or morpholine. This reaction forms a 19-nor-3,5-diene-3-amine intermediate, also known as an enamine. masterorganicchemistry.com Subsequent hydrolysis of this enamine intermediate yields the corresponding 19-nor-3-keto-Δ⁴-steroid. This method provides an efficient route to pharmacologically relevant 19-nor steroids.

19-Norprogesterone (B1209251), for instance, exhibits potent progestogenic activity, reported to be 4- to 8-fold greater than that of progesterone in animal models. wikipedia.org

The 19-hydroxyl group of this compound can be further oxidized to yield 19-aldehyde (19-oxoprogesterone) and 19-carboxylic acid (19-oic acid) derivatives. These transformations are crucial steps in the biosynthesis of estrogens, catalyzed by the enzyme aromatase (cytochrome P450 19A1). wikipedia.orgsemanticscholar.orgnih.gov

The aromatase enzyme complex facilitates three successive oxygenations of the C19 methyl group of androgens. nih.gov The first step is the formation of the 19-hydroxy derivative. semanticscholar.orgnih.govbio-rad.com This is followed by a second oxidation to the 19-oxo (aldehyde) intermediate. semanticscholar.orgnih.govbio-rad.com The final step involves the cleavage of the C10-C19 bond, leading to the aromatization of the A-ring and the formation of an estrogen, with the C19 carbon being released as formic acid. semanticscholar.orgnih.gov While this is a biological process, it demonstrates the stepwise oxidation of the 19-hydroxy group.

Chemically, the oxidation of primary alcohols, such as the 19-hydroxyl group, to aldehydes and carboxylic acids can be achieved using a variety of oxidizing agents. While specific conditions for this compound are not detailed in the provided search results, general organic chemistry principles would apply.

This compound and its derivatives are valuable precursors for the synthesis of various bioactive steroid analogs. For example, this compound is a known precursor in the formation of 19-norprogesterone, a potent progestin. nih.gov

Furthermore, 19-hydroxy intermediates are implicated in the synthesis of other biologically active 19-nor steroids. For instance, 19-nor-aldosterone and 18-hydroxy-19-nor-corticosterone, which possess mineralocorticoid and hypertensinogenic activities, have been synthesized and studied. nih.gov The synthesis of these complex molecules often involves multi-step pathways where the initial C19-hydroxylated steroid is a key starting point.

The central role of 19-hydroxyandrogens as intermediates in the aromatase-catalyzed synthesis of estrogens highlights another pathway to highly bioactive molecules. bio-rad.com The conversion of androstenedione to estrone proceeds through 19-hydroxyandrostenedione and 19-oxoandrostenedione. semanticscholar.orgnih.gov Similarly, testosterone is converted to estradiol via a 19-hydroxytestosterone intermediate. bio-rad.com These transformations underscore the importance of 19-hydroxylation in generating steroids with potent hormonal activity.

Biosynthesis and Endogenous Formation Pathways of 19 Hydroxyprogesterone

Enzymatic Hydroxylation of Progesterone (B1679170) to 19-Hydroxyprogesterone

The principal endogenous pathway for creating this compound is through the direct hydroxylation of progesterone, a reaction catalyzed by specific enzyme systems.

The human placenta has been identified as a site for the synthesis of this compound. nih.gov It is understood that the placenta possesses the capability to convert progesterone into this compound. nih.gov This suggests the presence of a dedicated 19-hydroxylase enzymatic system within placental tissue. The production of this compound by the placenta could serve as a pathway for the formation of other steroids, such as 19-nor-deoxycorticosterone and 19-nor-progesterone. nih.gov The renal 21-hydroxylation of placental-derived this compound to 19-hydroxy-deoxycorticosterone represents a potential alternative pathway for the production of 19-nor-DOC, particularly during pregnancy. nih.gov

The presence of this compound in biological samples has been confirmed through various analytical techniques. In studies of human placental tissue, the compound was first isolated and purified using a combination of thin-layer chromatography and high-performance liquid chromatography (HPLC). nih.gov The identity of the isolated steroid was further verified through acetylation followed by repeat HPLC and confirmed by mass spectrometry. nih.gov In separate experiments involving homogenized renal tissues from rat and human sources, the formation of 19-hydroxy-deoxycorticosterone from this compound was demonstrated, with the metabolite's identity confirmed by its HPLC retention time and further verified using gas chromatography/mass spectrometry (GC/MS). nih.gov

Table 1: Analytical Methods for the Identification of this compound in Placental Tissue
TechniquePurposeReference
Thin Layer Chromatography (TLC)Initial extraction and separation from homogenized placental tissue. nih.gov
High-Performance Liquid Chromatography (HPLC)Purification of the steroid corresponding to the standard this compound. nih.gov
Acetylation & Repeat HPLCFurther confirmation of the sample's identity. nih.gov
Mass SpectrometryDefinitive confirmation of the molecular structure. nih.gov

Microbial Transformation Pathways Leading to 19-Hydroxypregnanes

While endogenous synthesis is established, the role of microorganisms in relation to this compound primarily involves the transformation of existing 19-hydroxypregnane structures rather than their de novo production from progesterone.

The direct introduction of a hydroxyl group at the C-19 position of progesterone through biotransformation has not been reported in the scientific literature. tandfonline.com Microbial hydroxylation of progesterone is more commonly observed at other positions, such as C-11. tandfonline.com

Studies on microbial transformations have focused on using 19-hydroxypregnanes as substrates to produce other compounds. For instance, certain microorganisms can aromatize the A-ring of 19-hydroxypregnane derivatives. Nocardia species have been shown to convert this compound into 3-hydroxy-19-norpregna-1,3,5(10)-trien-20-one (B1205325) without cleaving the side chain. nih.govnih.gov In contrast, Septomyxa affinis not only aromatizes the A-ring of this compound but also cleaves the side chain to produce estrone. nih.govnih.gov The transformation of 19-hydroxypregna-4,7-diene-3,20-dione by Septomyxa affinis resulted in a more complex reaction yielding multiple products. nih.govnih.gov

Table 2: Examples of Microbial Transformation of 19-Hydroxypregnanes
MicroorganismSubstrateProduct(s)Reference
Nocardia speciesThis compound3-hydroxy-19-norpregna-1,3,5(10)-trien-20-one nih.govnih.gov
Nocardia species3β,19-dihydroxy-pregn-5-en-20-one 3-acetate3-hydroxy-19-norpregna-1,3,5(10)-trien-20-one nih.govnih.gov
Nocardia speciespregn-5-ene-3β,19,20β-triol 3-acetate3-hydroxy-19-norpregna-1,3,5(10)-trien-20-one nih.govnih.gov
Septomyxa affinisThis compoundEstrone nih.govnih.gov
Septomyxa affinis19-hydroxypregna-4,7-diene-3,20-dioneMultiple products nih.govnih.gov

Metabolic Transformations and Downstream Pathways of 19 Hydroxyprogesterone

Conversion of 19-Hydroxyprogesterone to Other Steroid Classes

This compound serves as a key intermediate in the biosynthesis of several other classes of steroid hormones. Its strategic 19-hydroxy group makes it a substrate for various enzymatic reactions that lead to the formation of mineralocorticoids, 19-nor-steroids, and estrogens.

A significant metabolic pathway for this compound occurs in the kidneys, involving 21-hydroxylation to form 19-Hydroxydeoxycorticosterone (19-OH-DOC). Research has demonstrated that a pathway for the biosynthesis of 19-OH-DOC, a known precursor to 19-nor-deoxycorticosterone (19-nor-DOC), exists in renal tissue. nih.gov This conversion is analogous to the renal 21-hydroxylation of progesterone (B1679170) to deoxycorticosterone (DOC). nih.gov

Studies involving the incubation of this compound with homogenized renal tissues from both rats and humans have confirmed this transformation. nih.gov In these experiments, 19-OH-DOC was identified as the major metabolite. nih.gov The identity of the product was confirmed using High-Pressure Liquid Chromatography (HPLC) by comparing its retention time to an authentic standard of 19-OH-DOC, with further verification by Gas Chromatography/Mass Spectrometry (GC/MS). nih.gov Given that the placenta can convert progesterone into this compound, this renal 21-hydroxylation pathway could represent an alternative route for the production of 19-nor-DOC, particularly during pregnancy. nih.govnih.gov

OrganismTissueSubstrateMajor MetaboliteAnalytical Method
RatKidney (homogenate)This compound19-HydroxydeoxycorticosteroneHPLC, GC/MS
HumanKidney (homogenate)This compound19-HydroxydeoxycorticosteroneHPLC, GC/MS

This compound is a crucial precursor in the formation of 19-nor-steroids, a class of steroids characterized by the absence of the C-19 methyl group. google.comiiab.me This metabolic role is significant as certain 19-nor-steroids, such as 19-nor-deoxycorticosterone and 19-nor-progesterone, have been identified as potent mineralocorticoids. nih.govnih.gov

The production of this compound in tissues like the placenta provides the necessary substrate for the synthesis of these compounds. nih.govnih.gov The pathway to 19-nor-deoxycorticosterone proceeds via the renal 21-hydroxylation of this compound to 19-Hydroxydeoxycorticosterone, which is then further metabolized. nih.gov While the precise steps for the conversion of this compound to 19-nor-progesterone are less detailed in the provided search context, the literature confirms its role as a precursor. nih.govnih.gov The general chemical process for creating 19-nor-steroids from 19-hydroxy-steroids involves reacting the 19-hydroxy-3-keto-Δ⁴-steroid with a secondary amine to form a 19-nor-3,5-diene-3-amine, which is subsequently hydrolyzed. google.com

Certain microorganisms are capable of transforming this compound into estrogens, demonstrating a pathway for aromatization. nih.govasm.orgnih.gov This biotransformation is a significant area of research for the production of valuable steroid pharmaceuticals. researchfloor.org

Specific microbial species have been shown to catalyze distinct reactions:

Septomyxa affinis : Spores and mycelial growth of this fungus can transform this compound into estrone. nih.govasm.orgnih.gov This process involves both the aromatization of the A-ring and the cleavage of the steroid side chain. nih.govnih.gov

Nocardia species : These bacteria can also aromatize this compound. However, this transformation occurs without cleaving the side chain, resulting in the formation of 3-hydroxy-19-norpregna-1,3,5(10)-trien-20-one (B1205325). nih.govnih.gov

These microbial transformations highlight alternative, non-mammalian pathways for the metabolism of this compound, leading to the production of estrogenic compounds. nih.govnih.gov

MicroorganismTransformation TypeProduct
Septomyxa affinisA-ring aromatization with side-chain cleavageEstrone
Nocardia sp.A-ring aromatization without side-chain cleavage3-hydroxy-19-norpregna-1,3,5(10)-trien-20-one

Enzymatic Systems Facilitating this compound Metabolism

The metabolic conversions of this compound are mediated by specific enzymatic systems, primarily involving cytochrome P450 enzymes located in tissues such as the adrenal glands.

The adrenal glands contain enzyme systems capable of 19-hydroxylation, a critical step in the biosynthesis of certain steroids. Studies on sheep adrenal tissue have characterized a non-aromatizing androgen 19-hydroxylase system. nih.gov This enzyme system was identified as a cytochrome P-450 dependent monooxygenase. nih.gov Its activity is dependent on the presence of NADPH and molecular oxygen (O₂). nih.gov The system is strongly inhibited by carbon monoxide and other known cytochrome P-450 inhibitors like metyrapone (B1676538) and clotrimazole, further confirming its P-450 nature. nih.gov

Furthermore, research indicates that the adrenal enzyme responsible for 11β- and 18-hydroxylation (CYP11B2) also possesses the ability to catalyze the 19-hydroxylation of deoxycorticosterone. tandfonline.com This 19-hydroxylation is a pivotal step in the pathway leading to the biosynthesis of 19-nor-DOC. tandfonline.com In conditions like congenital adrenal hyperplasia (CAH), which involves adrenal tissue overgrowth due to ACTH excess, the expression of enzymes like CYP11B1, involved in producing 11-oxygenated 19-carbon androgens, is a key feature. nih.gov

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that are central to steroid metabolism. mdpi.comwikipedia.org Several P450 enzymes are involved in the complex transformations of steroids, including the metabolism of 19-oxygenated steroids. mdpi.comnih.gov

The most well-known enzyme in this context is P450 19A1 , also known as aromatase. mdpi.comnih.gov Aromatase catalyzes the conversion of androgens to estrogens, a process that involves three sequential oxygenations of the C-19 methyl group. nih.govresearchgate.net The mechanism of P450 19A1 is complex, involving sequential oxidation steps. mdpi.comacs.org Unlike some other P450 enzymes that perform multi-step reactions in a highly processive manner (where the substrate remains bound throughout), P450 19A1 is described as distributive, meaning intermediate products can dissociate from the enzyme and reassociate before the next step occurs. mdpi.comnih.gov

The general catalytic cycle of P450 enzymes involves the binding of the substrate, followed by electron transfer (often from an NADPH-dependent reductase) to the heme iron, binding of molecular oxygen, and ultimately the insertion of one oxygen atom into the substrate. wikipedia.org Adrenal 19-hydroxylase activity has been specifically shown to be a cytochrome P-450 dependent monooxygenase system requiring NADPH and molecular oxygen. nih.gov

EnzymeGeneral FunctionRelevance to 19-Oxygenated Steroids
Cytochrome P450 19A1 (Aromatase) Androgen to Estrogen conversionCatalyzes the three-step oxidative removal of the C-19 methyl group, a key process in metabolizing 19-hydroxy and 19-oxo intermediates. mdpi.comnih.gov
Adrenal 19-Hydroxylase Hydroxylation at the C-19 positionA P-450 dependent monooxygenase that produces 19-hydroxylated steroids from precursors like androstenedione. nih.gov
Adrenal 11β/18/19-Hydroxylase (e.g., CYP11B2) Mineralocorticoid synthesisPossesses 19-hydroxylase activity, converting DOC to 19-OH-DOC, a precursor for 19-nor-steroids. tandfonline.com

Non-P450 Enzyme Systems in this compound Transformations

While cytochrome P450 enzymes are primary mediators of steroid metabolism, various non-P450 enzyme systems also play crucial roles in the biotransformation of steroids. These enzymes, including members of the aldo-keto reductase (AKR) superfamily and steroid 5-reductases, are known to modify the structure and activity of steroid hormones. Although direct research on the comprehensive metabolism of this compound by these non-P450 systems is not extensively detailed in publicly available scientific literature, the well-established roles of these enzymes in the transformation of structurally similar steroids, such as progesterone, provide a strong basis for understanding their potential involvement.

Key non-P450 enzyme families implicated in steroid metabolism include:

Aldo-Keto Reductases (AKRs): This superfamily of NAD(P)(H)-dependent oxidoreductases is pivotal in the metabolism of a wide array of substrates, including steroids. uniprot.org Several AKR enzymes function as hydroxysteroid dehydrogenases (HSDs), catalyzing the reduction of keto groups or the oxidation of hydroxyl groups on the steroid nucleus and side chain. uniprot.org

Steroid 5α-Reductases (SRD5A): These enzymes are responsible for the reduction of the double bond at the C4-C5 position of the steroid A-ring, a critical step in the formation of potent androgens. wikipedia.org

Steroid 5β-Reductase (AKR1D1): This enzyme, also a member of the AKR superfamily, catalyzes the formation of 5β-reduced steroids, which are often inactive but can also have unique biological functions. researchgate.net

The metabolic actions of these enzymes on progesterone are well-documented and suggest analogous transformations for this compound.

Aldo-Keto Reductases (AKRs) and Hydroxysteroid Dehydrogenases (HSDs)

The AKR1C subfamily, which includes AKR1C1, AKR1C2, and AKR1C3, exhibits hydroxysteroid dehydrogenase activity and is involved in the metabolism of progesterone. nih.gov

20α-Hydroxysteroid Dehydrogenase (20α-HSD) Activity: AKR1C1, in particular, possesses potent 20α-HSD activity, converting progesterone into its less active metabolite, 20α-hydroxyprogesterone. nih.govwikipedia.orgnih.govmdpi.com This conversion is a key step in the regulation of progesterone levels, particularly during pregnancy. jst.go.jp Given that this compound shares the same 20-keto group as progesterone, it is a plausible substrate for AKR1C1, which would result in the formation of 19,20α-dihydroxypregn-4-en-3-one. The enzymes AKR1C2 and AKR1C3 also demonstrate the capacity to catalyze this reaction efficiently. wikipedia.org

Steroid 5α- and 5β-Reductases

The reduction of the A-ring of steroid hormones is a significant metabolic pathway governed by 5α- and 5β-reductases.

5α-Reductase Activity: This enzyme converts testosterone (B1683101) to the more potent androgen, 5α-dihydrotestosterone (DHT), and also metabolizes progesterone. wikipedia.orgnih.gov Progesterone is known to be a substrate for 5α-reductase, leading to the formation of 5α-dihydroprogesterone. nih.gov It is therefore anticipated that this compound would also undergo 5α-reduction to yield 19-hydroxy-5α-dihydroprogesterone.

5β-Reductase (AKR1D1) Activity: AKR1D1 catalyzes the reduction of the C4-C5 double bond to form 5β-reduced steroids. cas.cz Progesterone is a known substrate for AKR1D1, resulting in the production of 5β-dihydroprogesterone. cas.cz Consequently, this compound is expected to be converted to 19-hydroxy-5β-dihydroprogesterone by this enzyme.

The table below summarizes the potential non-P450 enzymatic transformations of this compound based on the known metabolism of progesterone.

Interactive Data Table: Potential Non-P450 Enzyme Transformations of this compound

Enzyme FamilySpecific Enzyme(s)SubstrateExpected Product
Aldo-Keto ReductasesAKR1C1 (20α-HSD), AKR1C2, AKR1C3This compound19,20α-Dihydroxypregn-4-en-3-one
Steroid 5α-ReductasesSRD5A1, SRD5A2This compound19-Hydroxy-5α-dihydroprogesterone
Steroid 5β-ReductaseAKR1D1This compound19-Hydroxy-5β-dihydroprogesterone

Structural and Functional Relationships of 19 Hydroxyprogesterone

Conformational Analysis of 19-Hydroxyprogesterone and its Derivatives

Research employing techniques such as 2D Nuclear Magnetic Resonance (NMR) spectroscopy, including COSY, NOESY, and HETCOR, has been instrumental in elucidating the conformational preferences of steroids. researchgate.net For instance, studies on related 4-en-3-one steroids have shown that while some derivatives maintain a "normal" 1-alpha, 2-beta half-chair conformation in ring A, others can exhibit an "inverted" 1-beta, 2-alpha conformation. researchgate.net The analysis of these conformations provides insights into 1,3-diaxial interactions and the tilting of the C-19 carbon towards either ring A or ring B. researchgate.net The addition of the 19-hydroxyl group can introduce subtle yet significant changes to the steroid's topography, which can impact its biological function.

Influence of the C-19 Hydroxyl Group on Steroidogenic Enzyme Substrate Specificity

The C-19 hydroxyl group plays a significant role in determining how this compound interacts with various steroidogenic enzymes. The specificity of these enzymes is often tightly regulated by the structure of the substrate molecule.

For example, the enzyme aromatase (CYP19A1) catalyzes the conversion of androgens to estrogens, a process that involves sequential hydroxylations at the C-19 position. nih.gov The first step is the formation of 19-hydroxyandrostenedione from androstenedione. nih.gov Aromatase is described as a distributive enzyme, meaning that the 19-hydroxylated intermediates can dissociate from the enzyme's active site before the reaction sequence is complete. nih.govsemanticscholar.org This allows for the potential accumulation of 19-hydroxy steroids in tissues. nih.govsemanticscholar.org

The substrate specificity of other steroidogenic enzymes is also influenced by hydroxylation patterns. For instance, studies on cytochrome P450 BM3 variants have shown a preference for 3-keto-Δ⁴-steroids, and the position of hydroxylation can be altered by mutations in the enzyme. nih.gov Similarly, the activity of steroid 21-hydroxylase (CYP21A2) is strictly dependent on the presence of a 3-oxo group on the steroid A-ring. researchgate.net While progesterone (B1679170) is a substrate for CYP21A2, leading to the formation of 11-deoxycorticosterone, the presence of a 19-hydroxyl group can alter this interaction. Research has shown that this compound can be 21-hydroxylated by renal tissues to form 19-hydroxy-deoxycorticosterone. nih.gov This indicates that the C-19 hydroxyl group does not prevent, but likely modulates, the substrate recognition and catalytic activity of CYP21A2.

Furthermore, fungal enzymes have demonstrated distinct regioselectivity for steroid hydroxylation. For example, Pellicularia filamentosa can hydroxylate cortexolone at the C-19 position but not progesterone. massey.ac.nz This highlights the high degree of substrate specificity exhibited by some steroid-modifying enzymes.

Comparative Analysis of Biological Activities with Related Steroids (e.g., 19-Norprogesterone)

Comparing the biological activities of this compound with structurally similar steroids, such as 19-norprogesterone (B1209251), provides valuable insights into the functional consequences of the C-19 modification. 19-Norprogesterone, which lacks the C-19 methyl group entirely, is a potent progestogen with a high affinity for the progesterone receptor. nih.gov

Effects on Protein Induction in Model Systems

The ability of a steroid to induce the expression of specific proteins is a key measure of its biological activity. Research using various model systems helps to dissect these effects. For instance, in yeast-based bioassays, the androgenic potential of different progestins has been evaluated. nih.gov Studies have shown that 19-norprogesterone derivatives are generally weak androgens. nih.gov The introduction of a hydroxyl group at the C-19 position, as in this compound, is expected to further modulate this activity profile. The presence of polar groups, such as a hydroxyl group, can decrease binding affinity to certain receptors, thereby influencing downstream protein induction. nih.gov

Differential Androgen Receptor Binding and Activity Profiles in Research Models

The binding affinity and subsequent activation of the androgen receptor (AR) are critical determinants of a steroid's androgenic or antiandrogenic potential. Research has shown that even small structural modifications can lead to significant changes in AR interaction.

For example, cyproterone (B1669671) acetate, a derivative of hydroxyprogesterone, exhibits a greater binding affinity for the AR compared to some first-generation non-steroidal antiandrogens. mdpi.com In contrast, studies on synthetic progestins have revealed that 19-norprogesterone derivatives generally possess minimal androgenic bioactivity. nih.gov The introduction of a 17α-hydroxyl group to 19-norprogesterone dramatically decreases both its affinity and activity. nih.gov While direct comparative data for this compound's AR binding is less common, it is known that substitutions with polar groups at certain positions can be unfavorable for binding to steroid receptors. nih.gov This suggests that the C-19 hydroxyl group in this compound likely results in a distinct AR binding and activity profile compared to both progesterone and 19-norprogesterone.

Table 1: Comparative Receptor Binding and Activity of Progesterone Derivatives

CompoundProgesterone Receptor (PR) AffinityAndrogen Receptor (AR) ActivityKey Structural Feature
Progesterone HighLowStandard C21 steroid structure
19-Norprogesterone High nih.govWeak nih.govLacks C-19 methyl group ontosight.ai
17α-Hydroxyprogesterone Low nih.govWeak nih.gov17α-hydroxyl group
This compound Low for mPRα nih.govNot extensively reported, but polar group suggests potential for altered binding nih.govC-19 hydroxyl group

This table is a simplified representation based on available research and is intended for comparative purposes.

Relationship of 19-Hydroxylation to Steroidogenesis Pathways in Research Models

The hydroxylation of steroids at the C-19 position is a key step in several steroidogenic pathways, most notably in the biosynthesis of estrogens from androgens catalyzed by aromatase. nih.gov However, the formation of 19-hydroxylated steroids is not limited to this pathway and has been observed in various tissues and research models.

The presence of this compound has been identified in human placental tissue, suggesting its synthesis in this organ. nih.gov This placental production could provide a precursor for other 19-nor-steroids. nih.gov Furthermore, research has demonstrated that renal tissues can convert this compound to 19-hydroxy-deoxycorticosterone through 21-hydroxylation. nih.gov This suggests an alternative pathway for the biosynthesis of 19-oxygenated mineralocorticoids. nih.gov

The enzymatic machinery for C-19 hydroxylation is not ubiquitous. Studies using fungal models have shown that certain species, like Thanatephorus cucumeris, possess P450 enzymes capable of C-19 hydroxylation of specific steroid substrates. rsc.orgasm.org Interestingly, these enzymes can exhibit different regioselectivities, with some catalyzing 19-hydroxylation while others from the same family catalyze hydroxylation at other positions. asm.org This highlights the diversity and specificity of steroid-hydroxylating enzymes.

The study of these pathways in various research models is crucial for understanding the potential physiological roles of 19-hydroxylated steroids beyond their role as intermediates in estrogen synthesis. nih.gov The ability of these compounds to dissociate from enzymes like aromatase and potentially act as signaling molecules themselves is an area of ongoing investigation. nih.govsemanticscholar.org

Advanced Analytical Methodologies for 19 Hydroxyprogesterone Research

Chromatographic Techniques for Separation and Purification

Chromatography is a fundamental step in the analysis of 19-hydroxyprogesterone, enabling its separation from interfering substances and structurally similar steroids. The choice of technique depends on the research objective, from initial purification to precise quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of steroids, including progestogens like this compound. nih.gov Its wide applicability is due to the versatility of stationary and mobile phases that can be employed to achieve high-resolution separation of complex mixtures. figshare.com Reversed-phase HPLC, utilizing C18 columns, is commonly employed for steroid analysis, offering excellent separation of various steroid hormones and their metabolites. mdpi.com

To enhance detection sensitivity, especially for low-concentration analytes in biological samples, pre-column or post-column derivatization is often utilized. figshare.com For ketosteroids like this compound, derivatization with fluorescent tags can significantly lower the limits of detection. For instance, a method developed for progesterone (B1679170) and 17-hydroxyprogesterone used 4,4-difluoro-5,7-dimethyl-4-bora-3a,4a-diaza-s-indacene-3-propionohydrazide (BODIPY FL hydrazide) as a fluorescent labeling agent, allowing for detection in the femtomole range. nih.govmdpi.com This approach demonstrates the potential for highly sensitive quantification of this compound in research settings.

The selection of chromatographic conditions is critical for resolving this compound from its isomers and other related steroids. Parameters such as mobile phase composition (e.g., acetonitrile-water or methanol-water gradients), column temperature, and flow rate are optimized to achieve baseline separation. mdpi.com

Table 1: Example HPLC Parameters for Analysis of Hydroxylated Progestins

Parameter Condition Reference
Column Wakosil 5C4 nih.gov
Mobile Phase Acetonitrile–water (7:3) nih.gov
Derivatization Agent BODIPY FL hydrazide nih.govmdpi.com
Detection Fluorescence nih.govmdpi.com
Detection Limits 550–3700 fmol per injection nih.govmdpi.com

Thin-Layer Chromatography (TLC) serves as a valuable and cost-effective method for the initial separation and purification of steroids from biological extracts. While it does not offer the high resolution of HPLC, its simplicity and ability to process multiple samples simultaneously make it ideal for preliminary screening and fractionation. In the context of this compound research, TLC can be used to isolate the progestin fraction from a complex lipid extract before further analysis by more sophisticated techniques like HPLC or mass spectrometry.

The separation on a TLC plate is based on the differential partitioning of the analytes between the stationary phase (e.g., silica gel) and the mobile phase (a solvent or mixture of solvents). By selecting an appropriate solvent system, compounds with different polarities can be effectively separated. For steroids, mixtures of non-polar and moderately polar solvents are typically used. After development, the separated compounds can be visualized using various methods, such as UV light (if the compound is UV-active) or by spraying with a chemical reagent that reacts to produce a colored spot. The corresponding band can then be scraped from the plate, and the analyte of interest can be eluted for further analysis.

Mass Spectrometry for Identification and Quantification

Mass spectrometry (MS) is an indispensable tool in steroid research, providing unparalleled sensitivity and specificity for both structural elucidation and quantification. When coupled with a chromatographic separation technique, it becomes a powerful platform for the definitive analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is considered a reference method for comprehensive steroid profiling. nih.gov It offers high chromatographic resolution, particularly for isomeric compounds. nih.gov For GC-MS analysis, steroids like this compound must first undergo chemical derivatization to increase their volatility and thermal stability. oup.commdpi.com A common approach is silylation, which converts hydroxyl groups to trimethylsilyl (TMS) ethers. mdpi.com

Upon introduction into the mass spectrometer, the derivatized molecules are typically ionized by electron ionization (EI). EI is a high-energy ionization technique that causes extensive fragmentation of the molecule. mdpi.com The resulting mass spectrum is a unique fragmentation pattern, or "fingerprint," of the compound. This pattern provides a wealth of structural information, allowing for the unambiguous identification of the analyte and the elucidation of its chemical structure by interpreting the different fragment ions. mdpi.comoup.com For quantification, GC-MS can be operated in selected ion monitoring (SIM) mode, where the instrument is set to detect only specific fragment ions of the target analyte, thereby increasing sensitivity and selectivity. nih.gov

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for the quantification of steroids in clinical and research laboratories. nih.gov This technique combines the superior separation capabilities of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. mdpi.com Unlike GC-MS, LC-MS/MS typically does not require derivatization, simplifying sample preparation. plos.org

The use of tandem mass spectrometry (MS/MS) significantly enhances specificity compared to single-stage MS. nih.gov In this setup, a specific precursor ion for this compound is selected in the first mass analyzer, fragmented in a collision cell, and then specific product ions are monitored in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), drastically reduces background noise and minimizes interferences from other compounds in the matrix, allowing for highly selective and sensitive quantification, even at very low concentrations. mdpi.comsoton.ac.uk LC-MS/MS methods have been shown to be more specific than immunoassays, which can suffer from cross-reactivity with other structurally related steroids. mdpi.com

The development of a robust and reliable LC-MS/MS assay for this compound requires a thorough validation process. This ensures that the method is accurate, precise, and fit for its intended purpose. Key validation parameters include linearity, sensitivity (limit of detection and limit of quantification), accuracy, precision (intra- and inter-assay variability), recovery, and matrix effects.

For example, a validated LC-MS/MS method for the related compound 17-hydroxyprogesterone in blood spots demonstrated excellent linearity and precision. mdpi.com Such assays typically use a stable isotope-labeled internal standard (e.g., deuterated this compound) to correct for any variability during sample preparation and analysis, thereby improving accuracy and precision. The validation process establishes the performance characteristics of the assay, ensuring the reliability of the research data generated.

Table 2: Typical Validation Parameters for an LC-MS/MS Steroid Assay

Validation Parameter Typical Acceptance Criteria Example Finding (for 17-OHP) Reference
Linearity (r²) > 0.99 0.999 mdpi.com
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10 1 nmol/L
Accuracy (% Bias) Within ±15% Within ±5% mdpi.com
Intra-assay Precision (%CV) < 15% 9.1% mdpi.com
Inter-assay Precision (%CV) < 15% 9.1% mdpi.com
Recovery (%) Consistent and reproducible 98.6–102% mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Enhanced Selectivity and Sensitivity

Evaluation of Analytical Interference and Matrix Effects in Steroid Analysis

The accurate quantification of steroids like this compound in biological samples is a significant analytical challenge. The complexity of biological matrices—such as plasma, serum, and tissue—can lead to analytical interference and matrix effects, which can alter the accuracy and precision of the results. bataviabiosciences.com A matrix effect is defined as the influence of any component in a sample, other than the analyte itself, on the measurement of the analyte's quantity. bataviabiosciences.com This can manifest as either signal suppression or enhancement, leading to the underestimation or overestimation of the steroid concentration, respectively. bataviabiosciences.com

In the context of steroid analysis, interference can arise from several sources:

Structurally Related Steroids: Many steroids share a common core structure, leading to the potential for cross-reactivity in less specific analytical methods like immunoassays. researchgate.net For instance, in the analysis of 17α-hydroxyprogesterone (a structural isomer of this compound), steroids such as 17α-hydroxypregnenolone sulfate have been identified as significant interferents. researchgate.net

Isobaric Compounds: In mass spectrometry-based methods, compounds that have the same nominal mass as the target analyte can interfere with detection if not chromatographically separated. nih.gov

Matrix Components: Lipids, phospholipids, and salts present in biological samples can affect the ionization efficiency of the target analyte in the mass spectrometer source, a primary cause of matrix effects. bataviabiosciences.comnih.gov

Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are preferred for their high specificity and sensitivity, which help mitigate these issues. nih.gov The chromatographic separation step is crucial for resolving the target analyte from interfering substances before detection by the mass spectrometer. nih.gov Furthermore, procedural steps such as solid-phase extraction (SPE) or liquid-liquid extraction are employed to remove proteins and other interfering components from the sample matrix prior to analysis. nih.govsynnovis.co.uk

Table 1: Common Sources of Interference and Mitigation Strategies in Steroid Analysis

Source of Interference Description Primary Affected Method(s) Mitigation Strategy
Endogenous Steroids Structurally similar steroids (isomers, precursors, metabolites) present in the biological sample. Immunoassays, Mass Spectrometry High-performance liquid chromatography (HPLC) for separation researchgate.net, use of highly specific antibodies, high-resolution mass spectrometry.
Phospholipids Major components of cell membranes that can co-extract with steroids and cause ion suppression. nih.gov LC-MS/MS Sample pre-treatment (e.g., protein precipitation, solid-phase extraction), divergent chromatography. nih.gov
Salts and Buffers Non-volatile salts from buffers or the biological matrix can accumulate in the MS source and reduce sensitivity. bataviabiosciences.com LC-MS/MS Use of volatile buffers (e.g., ammonium formate) nih.gov, sample dilution, effective sample clean-up.
Exogenous Contaminants Contaminants from collection tubes, solvents, or administered drugs. All sensitive methods Use of high-purity solvents, screening for contaminants, careful review of patient medication history.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including steroids like this compound. nih.gov It provides detailed information about the carbon-hydrogen framework of the molecule. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete assignment of all proton (¹H) and carbon (¹³C) signals in the molecule's spectrum can be achieved. nih.gov

The process of structural characterization involves:

¹H NMR: The 1D proton NMR spectrum provides information on the number of different types of protons, their chemical environment (indicated by the chemical shift, δ), and their proximity to other protons (indicated by spin-spin coupling, J). nih.gov

¹³C NMR: The 1D carbon NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule.

2D NMR Techniques: Experiments such as COSY (Correlation Spectroscopy) are used to identify protons that are coupled to each other, while HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. HMBC (Heteronuclear Multiple Bond Correlation) is used to establish longer-range connections between protons and carbons, which is vital for assembling the complete molecular structure. nih.gov

For a steroid like this compound, specific resonances in the ¹H and ¹³C spectra can be assigned to the core steroid nucleus and its functional groups, including the hydroxyl group at the C-19 position. The precise chemical shifts are highly sensitive to the stereochemistry of the molecule, making NMR a powerful technique for confirming the compound's identity and structure. nih.gov

Table 2: Representative NMR Data for a Steroid Scaffold This table provides illustrative data for the types of signals expected for a steroid molecule. Actual chemical shifts for this compound would require experimental determination.

Atom Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Key Correlations (from 2D NMR)
C-3 - ~200.0 HMBC to protons at C-2, C-4, C-5
C-17 - ~60.0 HMBC to protons on the side chain
C-18 (Methyl) ~0.8 (singlet) ~15.0 HMBC to C-12, C-13, C-14, C-17
C-19 (Hydroxymethyl) ~3.5-3.7 (multiplet) ~65.0 HSQC to C-19; HMBC to C-1, C-5, C-9, C-10
C-21 (Methyl) ~2.1 (singlet) ~31.0 HMBC to C-20

Spectroscopic Methods for Purity Assessment and Identification

Ensuring the purity and verifying the identity of a reference standard like this compound is critical for the accuracy of any subsequent analytical work. A combination of spectroscopic methods is often employed in a mass balance approach to comprehensively assess purity. koreascience.kr

High-Performance Liquid Chromatography (HPLC) with UV Detection: HPLC is used to separate the main compound from any structurally related impurities. koreascience.kr Steroids containing an α,β-unsaturated ketone, such as in the A-ring of progesterone and its derivatives, exhibit strong UV absorbance. For 17α-hydroxyprogesterone, a detection wavelength of 240 nm is typically used. koreascience.kr The area of the main peak relative to the total area of all peaks in the chromatogram provides a measure of purity with respect to related compounds. koreascience.kr

Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS), mass spectrometry provides highly specific identification based on the mass-to-charge ratio (m/z) of the parent molecule and its fragmentation patterns. nih.gov This confirms the molecular weight of this compound and helps in the identification of impurities.

Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature. It is used to quantify the content of residual volatile solvents and water, as well as any non-volatile inorganic impurities. koreascience.kr

Karl Fischer Titration: This is a highly sensitive method used specifically for the determination of water content. koreascience.kr

The purity of the compound is ultimately calculated by subtracting the mass fractions of all identified impurities (structurally related compounds, water, residual solvents, and non-volatile residues) from 100%. koreascience.kr

Table 3: Summary of Methods for Purity Assessment of this compound

Analytical Method Purpose Information Obtained
HPLC-UV Quantification of structurally related impurities. koreascience.kr Percentage of impurities with a similar chromophore.
LC-MS/MS Identification and confirmation of molecular weight. nih.gov Mass-to-charge ratio (m/z) of the parent ion and its fragments.
Thermogravimetric Analysis (TGA) Quantification of volatile and non-volatile impurities. koreascience.kr Mass percentage of residual solvents and inorganic content.
Karl Fischer Titration Specific quantification of water content. koreascience.kr Mass percentage of water.
NMR Spectroscopy Structural confirmation and identification of impurities. Confirms the chemical structure and can detect impurities with different proton/carbon skeletons.

Emerging Research Directions in 19 Hydroxyprogesterone Chemistry and Biology

Role of 19-Hydroxyprogesterone in Specific In Vitro Model Systems

While direct in vitro studies focusing exclusively on this compound are not extensively documented, the established methodologies for other steroid precursors provide a clear framework for future investigations. The human adrenocortical carcinoma cell line, H295R, is a well-regarded model for studying adrenal steroidogenesis. nih.gov This cell line is capable of producing steroid hormones characteristic of the adult adrenal cortex, as well as those from the ovaries and testes. nih.gov The H295R in vitro system allows for the detailed analysis of the human adrenal steroidogenic pathway at both the hormonal production and gene expression levels, making it a suitable model for investigating the biosynthesis of this compound and its potential effects on the expression of steroidogenic genes. nih.gov

Furthermore, in vitro transactivation assays are instrumental in determining the interaction of steroids with various nuclear receptors. For instance, studies have been conducted to assess the impact of 17-hydroxyprogesterone on the aldosterone-mediated transactivation of the human mineralocorticoid receptor (hMR). nih.govkarger.com Such assays, which often utilize cell lines like COS7 co-transfected with the receptor cDNA and a reporter gene, could be adapted to investigate whether this compound exhibits any agonist or antagonist activity at the mineralocorticoid receptor or other steroid receptors. nih.gov Given that progesterone (B1679170) and 17-hydroxyprogesterone are known to have anti-mineralocorticoid effects in vitro, exploring the activity of this compound in this context is a logical next step. karger.comresearchgate.netendocrine-abstracts.org The potential for extra-adrenal conversion of progesterone to other steroids has been demonstrated, suggesting that in vitro models could also be used to explore the peripheral metabolism of this compound. nih.gov

Potential In Vitro Model Systems for this compound Research
Model SystemCell LineApplication for this compound ResearchKey Measurement
Adrenal SteroidogenesisH295RInvestigating biosynthesis and effects on steroidogenic gene expression. nih.govHormone levels (e.g., cortisol) and gene transcript levels. nih.gov
Receptor TransactivationCOS7Assessing agonist/antagonist activity at steroid receptors (e.g., mineralocorticoid receptor). nih.govReporter gene activity (e.g., luciferase). nih.gov

Investigation of this compound as an Intermediate in Steroid Biosynthesis in Non-Human Organisms

The biotransformation of steroids by microorganisms serves as a valuable model for understanding steroid biosynthesis and for the production of pharmaceutically important steroid derivatives. Filamentous fungi, in particular, have been extensively studied for their ability to hydroxylate progesterone at various positions. mdpi.comnih.gov Strains of Aspergillus ochraceus are well-known for their capacity to perform 11α-hydroxylation of progesterone. nih.govnih.govcdnsciencepub.com Research has also shown that fungal cultures are capable of hydroxylation at numerous other positions, including 6β, 7α, 7β, 11β, 12β, 14α, 15α, 15β, 16α, 17α, and 21. mdpi.com The entomopathogenic fungus Isaria farinosa has demonstrated the ability to effectively dihydroxylate progesterone and its derivatives. nih.govmdpi.com

Bacterial cytochrome P450 enzymes also play a significant role in steroid hydroxylation. For instance, CYP106A2 from Bacillus megaterium can convert progesterone into several hydroxylated products, with the product pattern being influenced by the redox partners used. researchgate.netnih.govnih.gov This highlights the potential for this compound to be an intermediate in the metabolic pathways of these microorganisms. The study of these microbial systems can provide insights into the enzymatic machinery capable of C-19 hydroxylation and the subsequent metabolic fate of this compound in a non-human context.

Examples of Microbial Systems for Progesterone Hydroxylation
Organism/EnzymeTypeObserved Progesterone TransformationKey Findings
Aspergillus ochraceusFungus11α-hydroxylation. nih.govnih.govCan stereospecifically hydroxylate progesterone. nih.gov
Isaria farinosaFungusHydroxylation of progesterone and its derivatives. nih.govProduces various mono- and dihydroxy derivatives. nih.gov
CYP106A2 (from Bacillus megaterium)Bacterial EnzymeHydroxylation to multiple products, including 15β-hydroxyprogesterone. nih.govnih.govProduct distribution is dependent on the redox partner system. nih.gov

Development of Novel Synthetic Analogues for Structure-Activity Relationship Studies

The synthesis of novel analogues of progesterone and its derivatives is a cornerstone of research aimed at understanding structure-activity relationships (SAR). unicamp.br Modifications to the steroid nucleus can dramatically alter biological activity. For example, the removal of the C-19 methyl group to produce 19-norprogesterone (B1209251) derivatives can increase progestational activity. uomustansiriyah.edu.iq Conversely, the introduction of a 17α-hydroxyl group to 19-norprogesterone leads to a significant decrease in both receptor affinity and biological activity. nih.gov However, further modifications, such as the acylation of the 17α-hydroxyl group, can restore and even enhance progestational activity. nih.gov

These findings suggest that the C-19 position is critical for modulating the biological profile of progestins. While specific synthetic analogues of this compound are not widely reported, the principles of SAR from related compounds can guide future synthetic efforts. For instance, esterification or etherification of the 19-hydroxyl group could be explored to modulate pharmacokinetic and pharmacodynamic properties. Furthermore, combining a 19-hydroxyl modification with other structural changes, such as substitutions at the C-6 or C-16 positions, could lead to the development of novel compounds with unique biological activities. uomustansiriyah.edu.iq The development of such analogues would be invaluable for probing the steric and electronic requirements of the progesterone receptor and other potential molecular targets.

Structure-Activity Relationship Principles from Progesterone Analogues
Structural ModificationExample Compound ClassEffect on Progestational Activity
Removal of C-19 methyl group19-Norprogesterones. uomustansiriyah.edu.iqIncreases activity. uomustansiriyah.edu.iq
Addition of 17α-hydroxyl group to 19-norprogesterone17α-hydroxy-19-norprogesterone. nih.govDecreases activity. nih.gov
Acylation of 17α-hydroxyl groupAcylated 17α-hydroxy-19-norprogesterone derivatives. nih.govRestores and can enhance activity. nih.gov
Ethinyl substitution at C-1719-Nortestosterone derivatives. uomustansiriyah.edu.iqIncreases oral potency. uomustansiriyah.edu.iq

Advanced Studies on Enzymatic Mechanisms of 19-Hydroxylation and Subsequent Transformations

The enzymatic 19-hydroxylation of steroids is a critical step in certain biosynthetic pathways, most notably in the aromatization of androgens to estrogens catalyzed by aromatase (cytochrome P450 19A1). nih.govwikipedia.org Aromatase performs three sequential oxidations of the C-19 methyl group of androgens. nih.gov The first step is the hydroxylation to form a 19-hydroxy intermediate. nih.gov This is followed by a second oxidation to yield a 19-oxo (aldehyde) derivative. nih.gov The final step involves the cleavage of the C10-C19 bond, leading to the aromatization of the A-ring and the release of formic acid. acs.org

The mechanism of these transformations is complex. The first two hydroxylations are thought to proceed via a typical cytochrome P450 mechanism involving an iron-oxo intermediate. nih.gov The mechanism of the final C-C bond cleavage is still a subject of active research, with proposals involving either a Compound I (FeO3+) or a ferric peroxide (FeO2−) species as the active oxidant. acs.org Studies on the conversion of 19-oxodeoxycorticosterone further support the existence of enzymatic pathways for the transformation of 19-oxygenated steroids. nih.gov Understanding these enzymatic mechanisms in detail is crucial for the development of specific inhibitors and for the bio-engineering of novel steroid-modifying enzymes.

Enzymatic Steps in the Aromatization of Androgens
StepReactionEnzymeKey Intermediate/Product
119-HydroxylationAromatase (CYP19A1). nih.gov19-Hydroxyandrogen
219-OxidationAromatase (CYP19A1). nih.gov19-Oxoandrogen (aldehyde)
3C10-C19 Bond Cleavage and AromatizationAromatase (CYP19A1). acs.orgEstrogen and Formic Acid

Q & A

Basic Research Questions

Q. What are the standard analytical methods for quantifying 19-Hydroxyprogesterone in biological samples, and how are they validated?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its specificity and sensitivity. Immunoassays may also be used but require cross-validation with mass spectrometry to avoid cross-reactivity with structurally similar steroids. Key validation parameters include linearity (1–100 ng/mL), precision (CV <15%), and recovery rates (85–115%). Ensure proper handling of serum specimens to avoid degradation, as outlined in CAP laboratory protocols for hormone analysis .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Use fume hoods for powder handling to avoid inhalation.
  • Storage : Keep in airtight containers at 2–8°C, away from light.
  • Disposal : Follow hazardous waste guidelines for steroids (e.g., incineration). Refer to OSHA HCS2012 and GHS-compliant safety data sheets for detailed protocols .

Q. How is this compound synthesized, and what are its key structural determinants?

  • Methodological Answer : Synthesis typically involves microbial hydroxylation of progesterone precursors. The 19-hydroxyl group increases polarity, influencing solubility and metabolic stability. Structural analysis via NMR and X-ray crystallography confirms regioselectivity. For reproducibility, document reaction conditions (e.g., pH, temperature) and purification steps (e.g., column chromatography) .

Advanced Research Questions

Q. How do microbial transformation pathways of this compound differ between Nocardia sp. and Septomyxa affinis?

  • Methodological Answer :

  • Nocardia sp. : Catalyzes aromatization of the steroid nucleus, producing 3-hydroxy-19-norpregna-1,3,5(10)-trien-20-one without side-chain cleavage .

  • Septomyxa affinis : Cleaves the side chain to yield estrone, a process dependent on cytochrome P450 enzymes.

  • Experimental Design : Compare metabolites using HPLC and GC-MS. Optimize fermentation conditions (e.g., carbon source, incubation time) to maximize yield.

    Microbial StrainPrimary ProductKey EnzymesYield Optimization Strategies
    Nocardia sp.Aromatized derivativeAromatasepH 7.0, 28°C, 72h incubation
    Septomyxa affinisEstroneCytochrome P450Cholesterol-enriched media
    Table 1: Comparative microbial transformation pathways

Q. What strategies can resolve contradictions in reported metabolic products of this compound?

  • Methodological Answer :

  • Controlled Replication : Standardize microbial strains, growth media, and analytical methods across labs.
  • Cross-Validation : Use multiple detection techniques (e.g., LC-MS/MS vs. immunoassays) to confirm metabolite identity.
  • Meta-Analysis : Pool data from published studies to identify confounding variables (e.g., substrate purity, incubation time) .

Q. How can enzyme kinetics studies elucidate the substrate specificity of this compound-metabolizing enzymes?

  • Methodological Answer :

  • Kinetic Assays : Measure VmaxV_{max} and KmK_m using purified enzymes (e.g., recombinant CYP19A1).
  • Inhibitor Studies : Test competitive inhibitors (e.g., ketoconazole) to confirm binding affinity.
  • Structural Modeling : Perform molecular docking simulations to identify active-site interactions. Document parameters in triplicate to ensure statistical rigor .

Data Contradiction & Validation

Q. How should researchers address discrepancies in this compound’s reported carcinogenic potential?

  • Methodological Answer :

  • In Vitro Toxicity Assays : Conduct Ames tests for mutagenicity and MTT assays for cell viability.
  • Dose-Response Analysis : Compare results across studies using standardized dosing (e.g., 0.1–100 µM).
  • Ethical Reporting : Clearly state limitations (e.g., species-specific effects) in publications to avoid misinterpretation .

Experimental Design

Q. What considerations are essential for designing a study on this compound’s role in steroidogenesis?

  • Methodological Answer :

  • Hypothesis : "this compound modulates CYP17A1 activity in adrenal cells."
  • Variables : Control for cortisol levels, cell type (e.g., H295R vs. primary cultures), and incubation time.
  • Ethics : For human cell lines, obtain IRB approval and adhere to CAP biosafety guidelines .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.